(3-azidoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Overview
Description
(3-azidoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C9H12N6O and its molecular weight is 220.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
The exploration of novel pyrazole derivatives, including those similar to (3-azidoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, has yielded compounds with significant antimicrobial and anticancer activities. Research by Hafez, El-Gazzar, and Al-Hussain (2016) on a series of pyrazole derivatives revealed that some compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial effects (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System Depressant Activities
Compounds with a pyrazole core structure have also demonstrated potential central nervous system (CNS) depressant properties. Butler, Wise, and Dewald (1984) synthesized a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing that selected compounds exhibit promising anticonvulsant and potential antipsychotic effects, with low acute toxicity (Butler, Wise, & Dewald, 1984).
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant properties of pyrazole derivatives have been further explored. Golea Lynda's 2021 study on tri-substituted pyrazoles highlighted moderate antibacterial and antioxidant activities, supported by molecular docking analysis (Lynda, 2021).
Chemotherapeutic Applications
Novel Silver complexes based on pyrazole derivatives have shown significant in vitro antitumor activity against various solid tumors, including small-cell lung carcinoma (SCLC), suggesting their potential as chemotherapeutic agents (Pellei et al., 2023).
Antimicrobial Activity of Pyrazoline Derivatives
Kumar and colleagues (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating good antimicrobial activity, particularly with methoxy group-containing compounds (Kumar et al., 2012).
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-6-3-8(12-14(6)2)9(16)15-4-7(5-15)11-13-10/h3,7H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMMPAJFITSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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